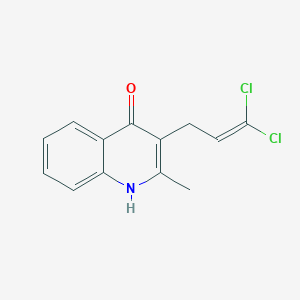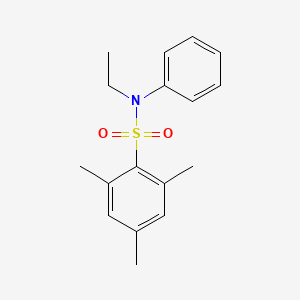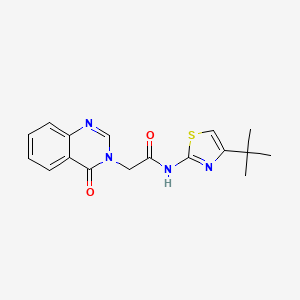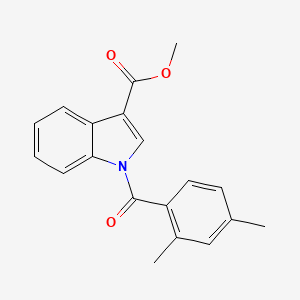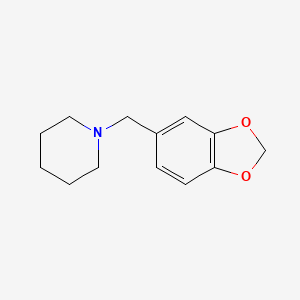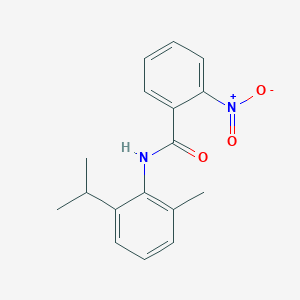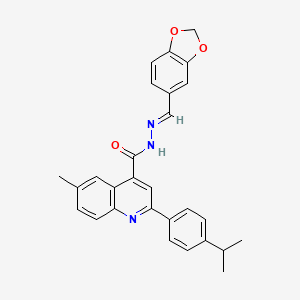
2-(2,4-dimethylphenoxy)-N,N-diethylethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-dimethylphenoxy)-N,N-diethylethanamine, commonly known as DMPEA, is a chemical compound that belongs to the class of phenethylamines. It is a psychoactive drug that has been used for research purposes due to its potential therapeutic effects. DMPEA has been found to have a similar chemical structure to other psychoactive compounds such as mescaline and MDMA. The purpose of
作用机制
DMPEA works by binding to serotonin and dopamine receptors in the brain. It acts as an agonist, which means that it activates these receptors and produces a response. DMPEA has been found to increase the release of serotonin and dopamine, which can lead to an increase in mood, motivation, and reward.
Biochemical and Physiological Effects:
DMPEA has been found to have a number of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. It has also been found to increase the levels of certain hormones such as cortisol and prolactin. DMPEA has been found to have a short duration of action, with effects lasting for approximately 2-4 hours.
实验室实验的优点和局限性
DMPEA has a number of advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a well-defined chemical structure. DMPEA has also been found to have a low toxicity profile, which makes it safer to use in lab experiments. However, there are also limitations to the use of DMPEA in lab experiments. It has a short duration of action, which can make it difficult to study its long-term effects. DMPEA also has a high affinity for serotonin and dopamine receptors, which can make it difficult to determine its specific effects on these receptors.
未来方向
There are a number of future directions for research on DMPEA. One area of research is the development of new drugs that are based on the chemical structure of DMPEA. These drugs could be used to treat a variety of psychiatric disorders. Another area of research is the investigation of the long-term effects of DMPEA use. This could include studies on the potential for addiction and the effects of chronic use on the brain. Finally, research could be conducted on the potential use of DMPEA in combination with other drugs to enhance its therapeutic effects.
合成方法
DMPEA is synthesized through a reaction between 2,4-dimethylphenol and diethylamine. The reaction is carried out in the presence of a catalyst such as hydrochloric acid. DMPEA can be purified through recrystallization or column chromatography.
科学研究应用
DMPEA has been used in scientific research to investigate its potential therapeutic effects. It has been found to have an affinity for serotonin receptors, which are involved in regulating mood, sleep, and appetite. DMPEA has also been found to have an affinity for dopamine receptors, which are involved in regulating reward and motivation. Research has shown that DMPEA has the potential to be used as a treatment for depression, anxiety, and substance abuse disorders.
属性
IUPAC Name |
2-(2,4-dimethylphenoxy)-N,N-diethylethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO/c1-5-15(6-2)9-10-16-14-8-7-12(3)11-13(14)4/h7-8,11H,5-6,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUOHMPAEPVCGEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=C(C=C(C=C1)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dimethylphenoxy)-N,N-diethylethanamine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

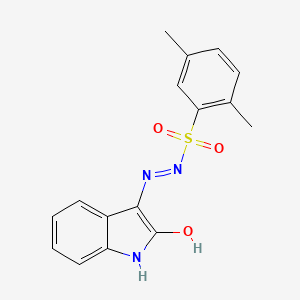
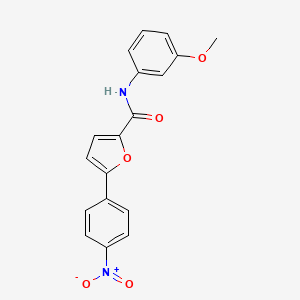
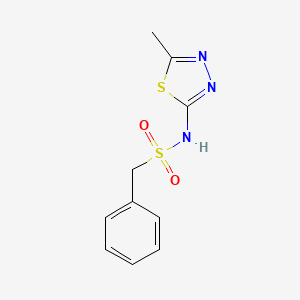
![5-chloro-2-methoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5726894.png)
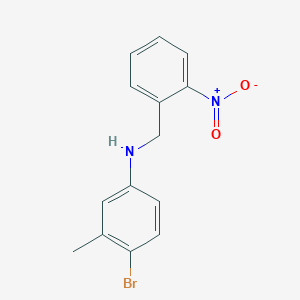
![N-[4-(acetylamino)phenyl]-2-(4-chloro-3-methylphenoxy)acetamide](/img/structure/B5726907.png)

